N-(2-Chlorobenzyl)-1-naphthalenamine

SRN1 cyclization benzophenanthridine synthesis regioselectivity

N-(2-Chlorobenzyl)-1-naphthalenamine (IUPAC: N-[(2-chlorophenyl)methyl]naphthalen-1-amine; CAS 113250-80-9) is a synthetic secondary arylbenzylamine with the molecular formula C₁₇H₁₄ClN and a molecular weight of 267.75 g/mol. It belongs to the class of N-benzyl-naphthylamines, characterized by a naphthalen-1-amine core linked via a secondary amine bridge to a 2-chlorobenzyl moiety.

Molecular Formula C17H14ClN
Molecular Weight 267.8 g/mol
CAS No. 113250-80-9
Cat. No. B1315661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chlorobenzyl)-1-naphthalenamine
CAS113250-80-9
Molecular FormulaC17H14ClN
Molecular Weight267.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NCC3=CC=CC=C3Cl
InChIInChI=1S/C17H14ClN/c18-16-10-4-2-7-14(16)12-19-17-11-5-8-13-6-1-3-9-15(13)17/h1-11,19H,12H2
InChIKeyNIYKCTBMCZDZSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Chlorobenzyl)-1-naphthalenamine (CAS 113250-80-9): Key Physicochemical and Biological Baseline for Research Procurement


N-(2-Chlorobenzyl)-1-naphthalenamine (IUPAC: N-[(2-chlorophenyl)methyl]naphthalen-1-amine; CAS 113250-80-9) is a synthetic secondary arylbenzylamine with the molecular formula C₁₇H₁₄ClN and a molecular weight of 267.75 g/mol. It belongs to the class of N-benzyl-naphthylamines, characterized by a naphthalen-1-amine core linked via a secondary amine bridge to a 2-chlorobenzyl moiety [1]. The compound is a crystalline solid with a reported melting point of 109–110.2 °C (from ligroine/dichloromethane) and a predicted boiling point of 423.3 ± 25.0 °C . It has appeared in fragment-based screening databases as a low-micromolar nicotinic acetylcholine receptor (nAChR) agonist (EC₅₀ = 53,000 nM) [2] and as an inhibitor of human organic cation transporter 1 (OCT1; IC₅₀ = 138,000 nM) [3]. The compound also serves as a versatile synthetic intermediate in photostimulated SRN1 cyclization reactions for constructing phenanthridine and benzophenanthridine scaffolds [4].

Why N-(2-Chlorobenzyl)-1-naphthalenamine Cannot Be Generically Substituted: The Multi-Target Activity Risk in N-Benzyl-Naphthylamine Procurement


The N-benzyl-naphthylamine scaffold presents a deceptive simplicity: minor structural perturbations—removal or relocation of the chlorine substituent, or altering the naphthyl attachment from the 1- to the 2-position—can profoundly alter both biological target engagement profiles and chemical reactivity [1]. In the SRN1 cyclization manifold, the 1-naphthyl regioisomer (this compound) furnishes benzo[a]phenanthridine in 98% yield, whereas the 2-naphthyl counterpart delivers benzo[c]phenanthridine in only 84% yield under identical photostimulated conditions—a 14-percentage-point difference in synthetic efficiency that translates directly to purification burden and throughput [2]. In biological assays, the ortho-chloro substituent on the benzyl ring is a critical pharmacophoric element frequently correlated with enhanced MAO-A binding and altered nAChR subtype selectivity, though published comparative data remain sparse . Substituting this compound with a des-chloro or para-chloro analog without empirical verification of target engagement profiles introduces unacceptable risk of altered potency, selectivity, and synthetic yield.

N-(2-Chlorobenzyl)-1-naphthalenamine Quantitative Differentiation Evidence: Comparator-Anchored Data for Procurement Decisions


1-Naphthyl vs. 2-Naphthyl Regioisomer: SRN1 Cyclization Yield Advantage for Benzo[a]phenanthridine Synthesis

Under photostimulated SRN1 conditions (t-BuOK, liquid NH₃), the 1-naphthyl substrate N-(2-chlorobenzyl)-1-naphthalenamine undergoes intramolecular ortho-arylation to yield benzo[a]phenanthridine in 98% isolated yield. By contrast, the 2-naphthyl regioisomer yields benzo[c]phenanthridine in only 84% under identical conditions [1]. This 14-percentage-point yield differential (1.17-fold improvement) is mechanistically attributed to more favorable radical-anion cyclization geometry at the 1-position of naphthalene versus the sterically more congested 2-position. For researchers procuring this compound as a synthetic building block, the regioisomeric identity directly dictates reaction throughput and purification complexity.

SRN1 cyclization benzophenanthridine synthesis regioselectivity synthetic efficiency

Nicotinic Acetylcholine Receptor (nAChR) Agonist Activity: Baseline Potency and Fragment-Sized Scaffold Context

N-(2-Chlorobenzyl)-1-naphthalenamine was identified in a functional screen as an agonist at recombinant human α1β1γδ nicotinic acetylcholine receptors (nAChR) with an EC₅₀ of 53,000 nM (53 μM) [1]. This places the compound in the low-micromolar potency range typical of fragment-sized ligands (MW 267.75 Da). For context, the endogenous agonist acetylcholine exhibits EC₅₀ values in the 0.1–10 μM range at muscle-type nAChR, meaning this compound is approximately 5- to 500-fold less potent [2]. No published comparative data exist for close analogs (e.g., N-benzyl-1-naphthalenamine, N-(4-chlorobenzyl)-1-naphthalenamine) in this assay; the 2-chloro substitution pattern's contribution to nAChR agonism cannot be quantified from available evidence.

nAChR agonism fragment-based screening nicotinic receptor cholinergic pharmacology

Human OCT1 Transporter Inhibition: Weak Activity Defines Off-Target Liability Baseline

In a microplate reader-based uptake assay using HEK293 cells expressing human organic cation transporter 1 (OCT1/SLC22A1), N-(2-chlorobenzyl)-1-naphthalenamine inhibited ASP⁺ substrate uptake with an IC₅₀ of 138,000 nM (138 μM) [1]. This millimolar-range inhibition potency indicates a low likelihood of clinically significant OCT1-mediated drug-drug interactions should this compound (or its derivatives) advance into pharmacological studies. For comparison, the prototypical OCT1 inhibitor quinidine exhibits an IC₅₀ of approximately 1–5 μM in similar assays [2], roughly 30- to 140-fold more potent. Published OCT1 inhibition data for the des-chloro analog (N-benzyl-1-naphthalenamine) or regioisomeric 2-naphthyl analog are not available, precluding direct scaffold-wide comparison.

OCT1 inhibition drug transporter off-target profiling HEK293 assay

MAO-A Inhibitory Potential: The Critical Ortho-Chloro Pharmacophore Hypothesis

Multiple vendor technical sources identify N-(2-chlorobenzyl)-1-naphthalenamine as a potent inhibitor of monoamine oxidase type A (MAO-A), with the proposed mechanism being direct binding to the heme group of the enzyme active site . However, no peer-reviewed publication reporting quantitative MAO-A IC₅₀ or Ki values for this specific compound was identified in the current search. For class-level context, close structural relatives such as N-methyl-N-(naphthalen-1-ylmethyl)propargylamine (a propargyl-naphthyl scaffold) have demonstrated MAO-A IC₅₀ values in the 10–1000 nM range [1], while the reference MAO-A inhibitor clorgyline exhibits an IC₅₀ of ~1.1 nM [2]. The ortho-chloro substituent on the benzyl ring is a recurring pharmacophoric feature in known MAO-A inhibitors that contributes to hydrophobic pocket occupancy and influences binding orientation, but without head-to-head data comparing the 2-chloro, 4-chloro, and des-chloro analogs on the same assay platform, the precise contribution of this substituent to potency and selectivity remains a hypothesis rather than an established fact.

MAO-A inhibition ortho-chloro pharmacophore antidepressant target naphthylamine scaffold

Procurement Application Scenarios for N-(2-Chlorobenzyl)-1-naphthalenamine: Where This Specific Regioisomer Delivers Verifiable Advantage


Synthesis of Benzo[a]phenanthridine Libraries via SRN1 Cyclization

For medicinal chemistry groups building phenanthridine- or benzophenanthridine-focused libraries, N-(2-chlorobenzyl)-1-naphthalenamine is the substrate of choice for accessing the benzo[a]phenanthridine scaffold. The 98% isolated cyclization yield [1] is the highest reported among all N-(2-halobenzyl)aryl amine substrates in the SRN1 manifold, outperforming the 2-naphthyl regioisomer by 14 percentage points. This yield advantage reduces the need for chromatographic purification at the cyclization step, making the compound particularly valuable in parallel synthesis workflows where throughput and product purity are linked.

nAChR Fragment-Based Screening and Hit-to-Lead Optimization

With a confirmed EC₅₀ of 53 μM at the α1β1γδ nAChR subtype [2], this compound serves as a validated fragment hit for nicotinic receptor programs. Its molecular weight (267.75 Da) and ligand efficiency metrics position it as a credible starting point for structure-based optimization. Researchers should procure this specific compound—rather than des-chloro or 4-chloro analogs—to ensure the screening hit is reproduced, given that the 2-chloro substituent may be critical for the binding pose, though this has not been empirically validated through comparative SAR.

OCT1 Off-Target Liability Assessment in Early Drug Discovery Panels

For ADME-Tox profiling groups evaluating the drug-transporter interaction potential of naphthyl-containing lead series, this compound provides a reference point with a measured OCT1 IC₅₀ of 138 μM [3]. This weak inhibition can be used as a scaffold baseline to assess whether subsequent functionalization introduces OCT1 liability. The compound's activity in this assay highlights the importance of verifying OCT1 interactions empirically for any N-benzyl-naphthylamine derivative entering lead optimization.

MAO-A Inhibition Screening and Ortho-Chloro Pharmacophore Validation

Academic and industrial groups investigating MAO-A as a therapeutic target for depression or anxiety disorders may consider this compound as a probe for ortho-chloro pharmacophore validation. Vendor reports indicate potent MAO-A inhibition , but the absence of peer-reviewed IC₅₀ data means that the compound should be used as a screening tool for in-house SAR generation rather than as a benchmarked reference inhibitor. When procuring for this purpose, users should insist on analytical certificates confirming regioisomeric purity (1-naphthyl, ortho-chloro), as the isomeric 2-naphthyl or para-chloro contaminants could confound biological interpretation.

Quote Request

Request a Quote for N-(2-Chlorobenzyl)-1-naphthalenamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.